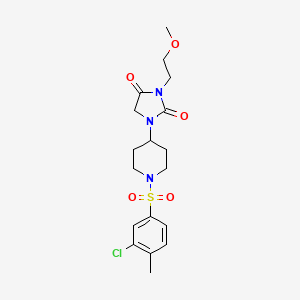

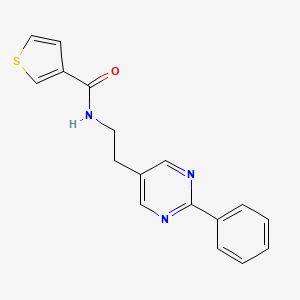

![molecular formula C18H12N2O B2748033 7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one CAS No. 138937-84-5](/img/structure/B2748033.png)

7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one, also known as isoindolo[2,1-a]perimidine, is a heterocyclic organic compound of the isoindoline family. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. Isoindolo[2,1-a]perimidine has attracted considerable attention in recent years due to its diverse applications in organic synthesis and its potential therapeutic applications.

Scientific Research Applications

Antibacterial and Antioxidant Activities

- Fused Thiazolo[3,2-a]pyrimidines Synthesis : Compounds including 7,7A-dihydro-12H-isoindolo[2,1-a]perimidin-12-one derivatives were synthesized and exhibited prominent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. They also showed significant antioxidant activity, comparable to standard drugs like Trolox (Banothu et al., 2014).

Molecular Interaction Studies

- Fluorescence Quenching and Enhancement : Studies on benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one and isoindolo[2,1-a]perimidin-12-one revealed their fluorescence emission varies with solvent interaction. This characteristic is attributed to hydrogen bonding interactions (Tamuly et al., 2006).

Monoamine Oxidase Inhibition

- Monoamine Oxidase Inhibition for Depression and Movement Disorders : Perimidinone derivatives, including 7H-benzo[e]perimidin-7-one, showed potential as monoamine oxidase inhibitors. These compounds exhibited significant selectivity and potency, especially in inhibiting the MAO-A isoform, which has implications in the drug design for treating depression and movement-related disorders (Bacho et al., 2016).

Melatonin Receptor Interaction

- Melatonin Receptor Binding : Derivatives of 6H-isoindolo[2,1-a]indoles, including structures similar to this compound, were synthesized to investigate the melatonin receptor binding site. These compounds, varying in their affinity and potency, contributed to understanding the nature of the melatonin receptor and its agonists and antagonists (Faust et al., 2000).

Tubulin Polymerization Inhibition

- Inhibition of Tubulin Polymerization : Studies on methoxy-substituted 3-formyl-2-phenylindoles related to the this compound structure demonstrated inhibition of tubulin polymerization. This property is significant for understanding their cytostatic activity, particularly in disrupting microtubule assembly in cancer cells (Gastpar et al., 1998).

properties

IUPAC Name |

2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,12,14,16(20),17-octaen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10,17,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHJAICDZISVRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3NC4=CC=CC5=C4C(=CC=C5)N3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

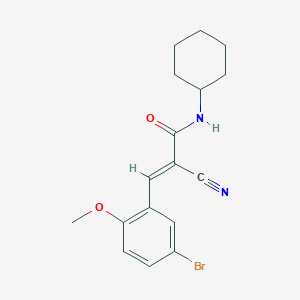

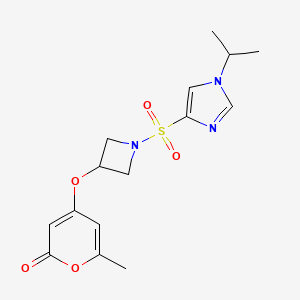

![1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2747955.png)

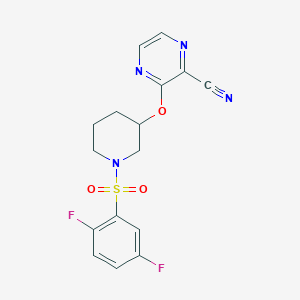

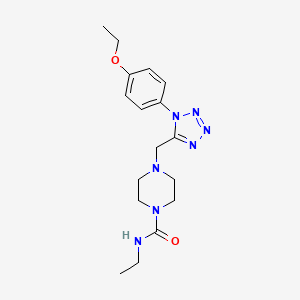

![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)

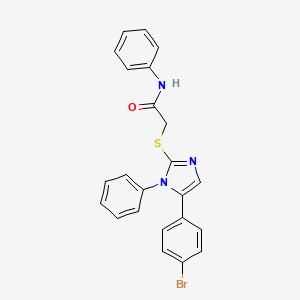

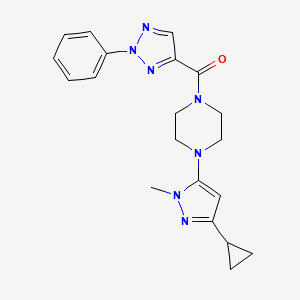

![2-([1,1'-biphenyl]-4-yl)-N-(5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2747959.png)

![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)

![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2747973.png)